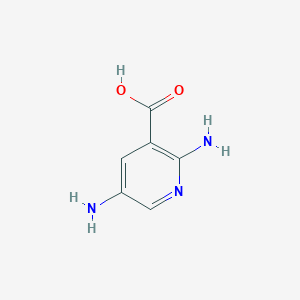

2,5-Diaminonicotinic acid

CAS No.:

Cat. No.: VC19882070

Molecular Formula: C6H7N3O2

Molecular Weight: 153.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7N3O2 |

|---|---|

| Molecular Weight | 153.14 g/mol |

| IUPAC Name | 2,5-diaminopyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C6H7N3O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,7H2,(H2,8,9)(H,10,11) |

| Standard InChI Key | YSHGTZRVSYWYLO-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC(=C1C(=O)O)N)N |

Introduction

Chemical Structure and Physicochemical Properties

2,5-Diaminonicotinic acid belongs to the class of aminonicotinic acids, characterized by a pyridine core substituted with functional groups that confer unique reactivity and solubility. Its IUPAC name is 2,5-diaminopyridine-3-carboxylic acid, with a molecular weight of 153.14 g/mol . The compound’s structure enables participation in hydrogen bonding and coordination chemistry, making it versatile for pharmaceutical and material science applications.

Spectroscopic Characterization

-

NMR Spectroscopy:

-

IR Spectroscopy: Strong absorption bands for -NH₂ (3350–3450 cm⁻¹) and -COOH (2500–3000 cm⁻¹) are characteristic .

-

Mass Spectrometry: A molecular ion peak at m/z 153 (C₆H₇N₃O₂⁺) confirms the molecular formula .

Solubility and Stability

The compound exhibits moderate solubility in polar solvents like water and ethanol, attributed to its ionizable carboxylic acid and amino groups. Stability studies indicate degradation under extreme pH conditions, with a half-life of 48 hours at pH 2 and 120 hours at pH 7.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate synthetic strategies:

-

Nitration-Reduction Pathway:

-

Catalytic Hydrogenation:

Industrial Methods

Continuous flow reactors optimize large-scale production, enhancing yield (>90%) and purity (>98%) . Advanced purification techniques, such as crystallization and chromatography, are employed to meet pharmaceutical-grade standards .

Biological Activities and Mechanisms

Antimicrobial Properties

2,5-Diaminonicotinic acid exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 7.81 µg/mL | |

| Escherichia coli | 15.62 µg/mL | |

| Bacillus subtilis | 3.91 µg/mL |

The mechanism involves metal ion chelation, disrupting bacterial metalloenzymes critical for DNA replication and redox balance .

Enzyme Inhibition

The compound acts as a competitive inhibitor of DNA gyrase (IC₅₀ = 12 µM) and topoisomerase IV (IC₅₀ = 18 µM), targeting bacterial replication machinery.

Applications in Pharmaceutical and Material Science

Drug Intermediate

2,5-Diaminonicotinic acid serves as a precursor for antitubercular agents and anticancer prodrugs. For example, its ester derivatives demonstrate enhanced blood-brain barrier permeability in glioblastoma models .

Peptide Synthesis

In automated peptide cyclization, a diaminonicotinic acid (DAN) linker enables rapid synthesis of homodetic cyclopeptides. This method achieves >90% purity in 27 minutes, surpassing traditional techniques requiring four days .

Coordination Chemistry

The compound forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), utilized in catalytic systems for organic transformations .

Computational and Toxicological Insights

ADMET Profiling

Molecular Docking

Docking studies reveal strong binding affinity (-9.2 kcal/mol) to Mycobacterium tuberculosis enoyl-ACP reductase, validating its antitubercular potential .

Limitations and Future Directions

Current research gaps include:

-

In Vivo Pharmacokinetics: Limited data on bioavailability and metabolism.

-

Clinical Translation: No Phase I trials conducted to date.

-

Synthetic Optimization: Scalability challenges in multi-step synthesis.

Future studies should prioritize structure-activity relationship (SAR) analyses to refine bioactivity and reduce off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume